molecular formula C14H20N4O2S2 B6502165 1-[(5-methylthiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine CAS No. 1396851-06-1

1-[(5-methylthiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine

Cat. No.: B6502165
CAS No.: 1396851-06-1
M. Wt: 340.5 g/mol
InChI Key: URJNLWJKMQSNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Methylthiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a piperazine derivative characterized by two distinct functional groups: a 5-methylthiophene sulfonyl moiety at position 1 and a 2-(1H-pyrazol-1-yl)ethyl side chain at position 2.

Properties

IUPAC Name

1-(5-methylthiophen-2-yl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S2/c1-13-3-4-14(21-13)22(19,20)18-11-8-16(9-12-18)7-10-17-6-2-5-15-17/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJNLWJKMQSNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 5-methylthiophene sulfonyl, 2-(1H-pyrazol-1-yl)ethyl Not explicitly provided Combines thiophene (π-π interactions) and pyrazole (hydrogen bonding) groups.
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine () 1-ethyl-5-methylpyrazole sulfonyl C10H18N4O2S 258.34 Simpler pyrazole substituent; lacks thiophene.
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)piperazine () 5-chloro-2-methoxyphenyl sulfonyl, benzyl C18H21ClN2O3S 380.89 Chlorine and methoxy groups enhance electronic effects; benzyl increases lipophilicity.
Piperazine derivative with trifluoromethylbenzoyl and pyrazole propoxy () Trifluoromethylbenzoyl, pyrazole propoxy C28H33F3N4O2 514.58 Fluorine atoms improve metabolic stability; bulky substituents may hinder receptor binding.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () Trifluoromethylphenyl, pyrazol-4-yl, ketone C18H20F3N5O 387.38 Ketone group enhances polarity; trifluoromethyl improves binding affinity.
GBR-12909 () Bis(4-fluorophenyl)methoxy, 3-phenylpropyl C28H30F2N2O 460.55 Fluorophenyl groups increase dopamine transporter affinity.
Physical and Spectroscopic Properties
  • Melting Points : Sulfamoyl piperazines () melt at 132–230°C, indicating high crystallinity. Benzo[d][1,3]dioxol-5-yloxy derivatives () melt at 177–178°C.
  • Spectroscopy : Most compounds (e.g., ) are characterized via ¹H/¹³C NMR, MS, and TLC. The target compound would likely require similar validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.